1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain perception, immune function, and inflammation.
Mechanism of Action
1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine 55940 exerts its effects through the activation of the cannabinoid receptors, which are present throughout the body. These receptors are involved in the regulation of a wide range of physiological processes, including pain perception, immune function, and inflammation. By activating these receptors, this compound 55940 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function. This compound has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine 55940 for lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for precise modulation of these receptors without affecting other physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its clinical applications.
Future Directions
There are several potential future directions for the study of 1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine 55940 and other synthetic cannabinoids. One area of research is the development of more selective and potent compounds that can target specific cannabinoid receptors and produce more precise therapeutic effects. Another area of research is the investigation of the potential applications of these compounds in the treatment of neurological disorders and other diseases. Finally, there is a need for further research into the safety and potential for abuse of these compounds, particularly in the context of their potential medical applications.
Scientific Research Applications
1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine 55940 has been extensively studied for its potential medical applications, particularly in the treatment of pain and inflammation. Several studies have shown that this compound is a potent analgesic and anti-inflammatory agent, and may have potential applications in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-17-8-7-16(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAZNWJTJOPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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